3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate
Description
3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a phenyl group, and a phenylprop-2-enoate moiety
Properties
IUPAC Name |
[3-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]phenyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-24-16-20(18-28(24)22-11-5-2-6-12-22)26(31)27-21-10-7-13-23(17-21)32-25(30)15-14-19-8-3-1-4-9-19/h1-15,17,20H,16,18H2,(H,27,31)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNMAQFTXWQUKP-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidinone ring through a cyclization reaction, followed by the introduction of the phenyl group via a Friedel-Crafts acylation. The final step involves the esterification of the phenylprop-2-enoate moiety under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Scientific Research Applications
3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-phenylpyrrolidin-3-yl derivatives: These compounds share the pyrrolidinone ring and phenyl group but differ in the substituents on the ring.
Phenylprop-2-enoate derivatives: Compounds with similar ester moieties but different aromatic substituents.
Uniqueness
3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate is unique due to its combination of structural features, which confer specific reactivity and potential biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
